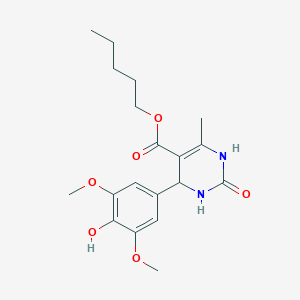![molecular formula C24H18BrFO4 B11623034 Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11623034.png)
Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-bromo-5-[(3-fluorofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo es un compuesto orgánico sintético que pertenece a la clase de los benzofuranos. Este compuesto se caracteriza por su estructura compleja, que incluye grupos bromo, flúor y fenilo, lo que lo convierte en un objeto de interés en varios campos de la investigación científica, particularmente en química medicinal y síntesis orgánica.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 6-bromo-5-[(3-fluorofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo generalmente implica varios pasos:
Formación del Núcleo de Benzofurano: El paso inicial a menudo implica la ciclización de un precursor adecuado para formar el anillo de benzofurano. Esto se puede lograr mediante la reacción de fenoles con α-halocetonas en condiciones ácidas.
Eterificación: El grupo metoxi se introduce haciendo reaccionar el intermedio con alcohol 3-fluorobencílico en condiciones básicas.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol en presencia de un agente deshidratante como el ácido sulfúrico.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente seguiría rutas de síntesis similares, pero a mayor escala, utilizando reactores de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas automatizados para el control preciso de las condiciones de reacción (temperatura, presión y adición de reactivos) es crucial en entornos industriales para garantizar la coherencia y la seguridad.
Aplicaciones Científicas De Investigación
Química
En síntesis orgánica, el 6-bromo-5-[(3-fluorofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo sirve como intermedio versátil para la preparación de moléculas más complejas.
Biología y Medicina
Este compuesto tiene posibles aplicaciones en química medicinal debido a su complejidad estructural y la presencia de unidades bioactivas. Se puede utilizar como compuesto líder para el desarrollo de nuevos fármacos dirigidos a vías biológicas específicas, como agentes antiinflamatorios o anticancerígenos.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros con mayor estabilidad térmica o materiales electrónicos con mayor conductividad.
Mecanismo De Acción
El mecanismo de acción del 6-bromo-5-[(3-fluorofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo depende en gran medida de su interacción con los objetivos biológicos. La presencia de los átomos de bromo y flúor puede mejorar su afinidad de unión a ciertas enzimas o receptores, inhibiendo potencialmente su actividad. El núcleo de benzofurano puede interactuar con residuos aromáticos en proteínas, estabilizando el complejo compuesto-proteína y modulando la actividad biológica.
Comparación Con Compuestos Similares
Compuestos Similares
6-Bromo-5-[(4-fluorofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo: Estructura similar pero con una posición diferente del átomo de flúor.
6-Cloro-5-[(3-fluorofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo: Cloro en lugar de bromo.
6-Bromo-5-[(3-metilfenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo: Grupo metilo en lugar de flúor.
Singularidad
El 6-bromo-5-[(3-fluorofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo es único debido a la combinación específica de átomos de bromo y flúor, que puede influir significativamente en su reactividad química y actividad biológica. La presencia de estos halógenos puede mejorar la estabilidad del compuesto y la afinidad de unión a los objetivos biológicos, lo que lo convierte en un candidato valioso para futuras investigaciones y desarrollos.
Análisis De Reacciones Químicas
Tipos de Reacciones
Reacciones de Sustitución: El átomo de bromo en el compuesto puede sufrir reacciones de sustitución nucleofílica, donde es reemplazado por otros nucleófilos como aminas o tioles.
Oxidación y Reducción: El anillo de benzofurano puede ser sometido a reacciones de oxidación para introducir grupos hidroxilo o reacciones de reducción para modificar la aromaticidad.
Hidrólisis: El grupo éster puede ser hidrolizado en condiciones ácidas o básicas para producir el ácido carboxílico y el alcohol correspondientes.
Reactivos y Condiciones Comunes
N-Bromosuccinimida (NBS): Se utiliza para la bromación en condiciones radicales.
Hidruro de Sodio (NaH): Se emplea en reacciones de eterificación para desprotonar alcoholes.
Ácido Sulfúrico (H₂SO₄): Se utiliza en reacciones de esterificación como agente deshidratante.
Productos Principales
Productos de Sustitución: Dependiendo del nucleófilo, se pueden obtener varios derivados sustituidos.
Productos de Oxidación: Derivados de benzofurano hidroxilados.
Productos de Hidrólisis: Ácidos carboxílicos y alcoholes.
Propiedades
Fórmula molecular |
C24H18BrFO4 |
|---|---|
Peso molecular |
469.3 g/mol |
Nombre IUPAC |
ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H18BrFO4/c1-2-28-24(27)22-18-12-21(29-14-15-7-6-10-17(26)11-15)19(25)13-20(18)30-23(22)16-8-4-3-5-9-16/h3-13H,2,14H2,1H3 |
Clave InChI |
HJUCAIRHVLJUFN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)F)Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(Azepan-1-yl)-5-nitropyrimidin-4-yl]azepane](/img/structure/B11622952.png)
![ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B11622955.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622961.png)
![(4E)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11622964.png)
![(5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622965.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea](/img/structure/B11622970.png)

![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622987.png)

![N-[(E)-Amino[(7-ethoxy-4-methylquinazolin-2-YL)amino]methylidene]propanamide](/img/structure/B11623003.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11623007.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11623014.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazinyl]ethanol](/img/structure/B11623023.png)
